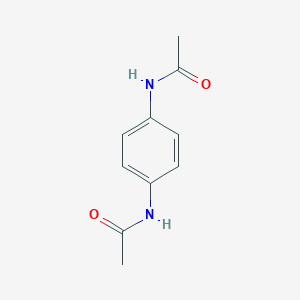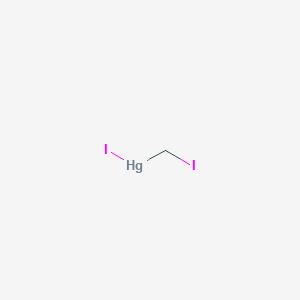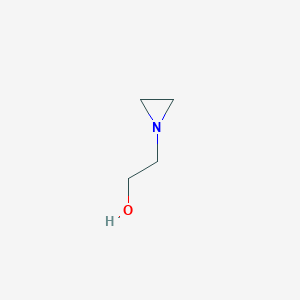
Azelaic bishydroxamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azelaic bishydroxamic acid is a derivative of azelaic acid, a naturally occurring dicarboxylic acid found in grains such as wheat, rye, and barley. This compound is known for its potential applications in various fields, including medicine, agriculture, and industrial chemistry. This compound is of particular interest due to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of azelaic bishydroxamic acid typically involves the reaction of azelaic acid with hydroxylamine under controlled conditions. The process can be summarized as follows:
Starting Material: Azelaic acid.
Reagent: Hydroxylamine hydrochloride.
Solvent: Aqueous or alcoholic medium.
Catalyst: Acidic or basic catalyst to facilitate the reaction.
Reaction Conditions: The reaction is carried out at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to achieve high purity and yield of the final product.
化学反応の分析
Types of Reactions: Azelaic bishydroxamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Oximes and nitriles.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Azelaic bishydroxamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in treating skin conditions such as acne and rosacea due to its anti-inflammatory properties.
Industry: Utilized in the production of polymers, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of azelaic bishydroxamic acid involves its interaction with various molecular targets:
Antimicrobial Activity: Inhibits the synthesis of microbial cellular proteins, thereby preventing the growth of bacteria and fungi.
Anti-inflammatory Activity: Reduces the production of pro-inflammatory cytokines and reactive oxygen species.
Skin Treatment: Inhibits the enzyme tyrosinase, reducing melanin production and helping to treat hyperpigmentation.
類似化合物との比較
Azelaic bishydroxamic acid can be compared with other similar compounds such as:
Azelaic Acid: The parent compound, known for its use in treating acne and rosacea.
Hexanoic Acid: Another dicarboxylic acid with different biological activities.
Pelargonic Acid: A monocarboxylic acid with applications in agriculture as a herbicide.
Uniqueness: this compound is unique due to its bishydroxamic functional groups, which confer distinct chemical reactivity and biological activity compared to its parent compound and other related acids.
By understanding the properties, synthesis, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
特性
CAS番号 |
18992-11-5 |
|---|---|
分子式 |
C9H18N2O4 |
分子量 |
218.25 g/mol |
IUPAC名 |
N,N'-dihydroxynonanediamide |
InChI |
InChI=1S/C9H18N2O4/c12-8(10-14)6-4-2-1-3-5-7-9(13)11-15/h14-15H,1-7H2,(H,10,12)(H,11,13) |
InChIキー |
VBJZDMOTYJEHEP-UHFFFAOYSA-N |
SMILES |
C(CCCC(=O)NO)CCCC(=O)NO |
正規SMILES |
C(CCCC(=O)NO)CCCC(=O)NO |
Key on ui other cas no. |
18992-11-5 |
同義語 |
azelaic bis(hydroxamic acid) azelaic bishydroxamic acid nonanediamide, N,N'-dihydroxy- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] benzoate](/img/structure/B93225.png)
![(1S,9S,10R,12S)-4-(methoxymethyl)-9-methyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-diene](/img/structure/B93226.png)






